(3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-[dideuterio(hydroxy)methyl]oxane-3,4,5-triol
Description
The compound (3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-[dideuterio(hydroxy)methyl]oxane-3,4,5-triol is a deuterated derivative of a disaccharide-like structure. Its core consists of an oxolane (tetrahydrofuran) ring linked to an oxane (pyran) ring via an ether bond. The hydroxymethyl (-CH₂OH) groups at specific positions are replaced with dideuterio(hydroxy)methyl (-CD₂OH) groups, introducing isotopic labeling. This modification is often employed in metabolic tracing, NMR studies, or stability enhancement in biochemical research .

Properties
Molecular Formula |
C12H22O11 |
|---|---|
Molecular Weight |
348.33 g/mol |
IUPAC Name |
(3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-[dideuterio(hydroxy)methyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11?,12+/m1/s1/i1D2,2D2,3D2 |
InChI Key |
CZMRCDWAGMRECN-BTIXZMMFSA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@H](C(O1)O[C@]2([C@H]([C@@H]([C@H](O2)C([2H])([2H])O)O)O)C([2H])([2H])O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Overview
Chemical synthesis predominantly employs isotopic exchange reactions to incorporate deuterium atoms into specific hydroxymethyl groups of the sugar backbone. This method is favored for its precision in labeling and the ability to control deuterium placement.
Data Table: Typical Reaction Conditions
| Parameter | Typical Range | Purpose |
|---|---|---|
| Temperature | 80–120°C | Facilitates isotope exchange |
| Solvent | D₂O or deuterated organic solvents | Provides deuterium source |
| Catalyst | Acidic (DCl) or basic (NaOD) | Enhances exchange efficiency |
| Reaction Time | 12–48 hours | Ensures sufficient exchange |
Biosynthetic and Enzymatic Methods
Overview
Enzymatic synthesis offers a highly selective approach for incorporating deuterium into specific positions within sugar molecules, leveraging the natural enzymatic machinery that catalyzes sugar biosynthesis.
Methodology
Step 1: Use of Deuterated Precursors
- Employing deuterated glucose or fructose as starting substrates, synthesized via chemical exchange or obtained from deuterated biological sources.
- These precursors are used in enzymatic pathways mimicking natural biosynthesis.
Step 2: Enzymatic Conversion
- Enzymes such as glycosyltransferases, sucrose synthase, or other sugar-modifying enzymes catalyze the formation of the target compound.
- The enzymatic environment ensures stereoselective incorporation of deuterium at specific hydroxyl or methyl positions.
Step 3: Optimization of Conditions
- Reaction conditions are optimized for enzyme activity, including pH, temperature, and ionic strength.
- Deuterium content is maximized by maintaining a deuterium-rich environment, often using D₂O as solvent.
Step 4: Purification
- The enzymatic product is purified through chromatography, and isotopic purity is confirmed via NMR and mass spectrometry.
Advantages and Limitations
| Aspect | Description |
|---|---|
| Specificity | High stereoselectivity for targeted positions |
| Yield | Generally high, dependent on enzyme efficiency |
| Cost | Higher due to enzyme and deuterated substrate requirements |
| Scalability | Suitable for small-scale labeled compound synthesis |
Summary of Deuterium Incorporation Techniques
| Method | Key Features | Typical Use Cases |
|---|---|---|
| Chemical isotopic exchange | Precise, controllable, suitable for small-scale synthesis | Structural studies, NMR labeling |
| Biosynthetic/enzymatic | High stereoselectivity, environmentally friendly | Biological activity studies, metabolic tracing |
Notes and Considerations
- The stereochemistry of the compound requires that all synthesis steps preserve the chiral centers, necessitating stereoselective reactions or chiral starting materials.
- Deuterium incorporation efficiency can vary; typically, >95% deuteration is targeted, confirmed via NMR.
- Protecting groups are crucial to prevent unwanted exchange at non-targeted hydroxyl groups.
- Purification techniques such as preparative HPLC and NMR spectroscopy are essential to verify isotopic purity.
Chemical Reactions Analysis
Glycosylation and Hydrolysis
The compound’s glycosidic linkages undergo enzymatic or acid-catalyzed hydrolysis, breaking bonds between sugar units. For example:
-
Glycosidic cleavage : Enzymes like α-galactosidase or β-fructofuranosidase may target specific linkages, releasing constituent monosaccharides.
-
Protection/Deprotection : Synthesis strategies often involve transient protection of hydroxyl groups to control regioselectivity during glycosylation.
Oxidation and Redox Reactions
Hydroxyl groups participate in oxidation, forming carbonyl intermediates:
-
Oxidative cleavage : Using oxidants like periodate, hydroxyl groups convert to carbonyls, disrupting glycosidic bonds.
-
Phosphorylation : Hydroxyls can undergo metabolic modifications (e.g., conversion to phosphate esters) in cellular pathways.
Isotope Effects and Stability
Deuterium substitution in hydroxymethyl groups introduces kinetic isotope effects:
-
Reaction rate modulation : Deuterium’s greater mass reduces vibrational energy, potentially slowing reactions at labeled positions.
-
Stability : The isotope enhances structural rigidity, potentially altering enzyme binding affinities .
Stereochemical Influence
The compound’s stereochemistry governs:
-
Enzyme specificity : Chiral centers dictate recognition by enzymes like α-galactosidase or β-fructosidase .
-
Conformational stability : Stereocenters restrict rotational freedom, affecting reaction pathways and transition states.
Hydrogen Bonding and Solubility
The molecular formula C₁₂H₂₃O₁₁ (molecular weight: 343.30 g/mol) includes 9 hydrogen bond donors and 11 acceptors . These features:
-
Enhance aqueous solubility : Facilitates reactions in biological systems .
-
Influence reaction intermediates : Hydrogen bonding stabilizes transition states during glycosylation or oxidation.
Comparison of Reaction Types
| Reaction Type | Conditions/Reagents | Outcome | Source |
|---|---|---|---|
| Glycosidic cleavage | Enzymatic (α-galactosidase) | Release of galactose/glucose | |
| Oxidation | Periodate (NaIO₄) | Carbonyl formation, bond cleavage | |
| Phosphorylation | ATP-dependent enzymes | Metabolic activation |
This compound’s deuterium labeling and stereochemical complexity make it a valuable tool in studying carbohydrate metabolism and enzyme specificity. Further research should explore its kinetic isotope effects in enzymatic reactions and applications in stable isotope tracing.
Scientific Research Applications
The compound (3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-[dideuterio(hydroxy)methyl]oxane-3,4,5-triol has several scientific research applications:
Chemistry: Used as a stable isotope-labeled standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the role of specific metabolites.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial processes.
Mechanism of Action
The mechanism of action of (3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-[dideuterio(hydroxy)methyl]oxane-3,4,5-triol involves its interaction with molecular targets and pathways. The presence of deuterium can influence the compound’s binding affinity and metabolic stability. Deuterium substitution often results in a kinetic isotope effect, where the rate of chemical reactions involving the compound is altered. This can lead to prolonged drug action and reduced toxicity in medicinal applications.
Comparison with Similar Compounds
Key Structural Features :
- Oxolane Ring : Contains two dideuterated hydroxymethyl groups at positions 2 and 3.
- Oxane Ring : Features a dideuterated hydroxymethyl group at position 4.
- Functional Groups : Hydroxyl (-OH) groups at positions 3, 4, and 5 of the oxane ring and positions 3, 4 of the oxolane ring.
Comparison with Structurally Similar Compounds
Sucrose ()
IUPAC Name :
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yloxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Key Differences :
- Deuterium Substitution : Sucrose lacks deuterated hydroxymethyl groups.
- Molecular Weight : Sucrose (C₁₂H₂₂O₁₁, MW 342.30 g/mol) has a lower molecular weight compared to the deuterated target compound (~348–350 g/mol, assuming two -CD₂OH groups).
- Applications : Sucrose is a natural disaccharide used as an energy source, while the deuterated analog is likely utilized in isotopic labeling for metabolic or structural studies .
Nystose ()

IUPAC Name :
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[2R,3S,4S,5R]-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yloxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yloxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yloxy-6-(hydroxymethyl)oxane-3,4,5-triol
Key Differences :
- Structure : Nystose is a tetrasaccharide with additional oxolane units, whereas the target compound is a disaccharide.
- Deuterium : Nystose lacks isotopic labeling.
- Function : Nystose is a prebiotic oligosaccharide, while the deuterated compound may serve as a tracer in carbohydrate metabolism research .
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol ()
Molecular Formula : C₁₂H₂₂O₁₁
Molecular Weight : 342.30 g/mol
Key Differences :
(2R,3R,4S,5R)-2-(((2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol ()
Structural Similarities :
- Shares the oxolane-oxane backbone with the target compound.
- Contains non-deuterated hydroxymethyl groups.
Key Differences :
- Safety Profile : Classified under acute toxicity (Oral Category 4) and skin irritation (Category 2) . The deuterated compound’s safety data are unavailable but may differ due to isotopic effects.
Comparative Data Table
Research Implications
Biological Activity
The compound known as (3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-[dideuterio(hydroxy)methyl]oxane-3,4,5-triol is a complex glycoside with significant potential in biological applications. Its structural complexity and specific stereochemistry suggest a range of biological activities that merit thorough investigation.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 1145 Da. The compound features multiple hydroxymethyl groups and a unique oxane structure that contribute to its biological properties.
Key Properties:
- LogP: -12.3 (indicating high polarity)
- Polar Surface Area: 569 Ų
- Hydrogen Bond Donors: 21
- Hydrogen Bond Acceptors: 33
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit diverse biological activities. The following sections detail specific findings related to the biological activity of this compound.
Antimicrobial Activity
Studies have shown that glycosides can possess antimicrobial properties. For instance, compounds with similar hydroxyl groups have been tested against various bacterial strains. The presence of multiple hydroxymethyl groups may enhance solubility and interaction with microbial membranes.
Antioxidant Properties
The antioxidant potential of this compound has been evaluated through various assays. Glycosides are known to scavenge free radicals effectively due to their ability to donate hydrogen atoms.
Enzyme Inhibition
Enzyme inhibition studies reveal that the compound may inhibit certain enzymes involved in metabolic pathways. This can be crucial for therapeutic applications.
Case Studies
-
Study on Antimicrobial Effects:
A recent study investigated the antimicrobial effects of various glycosides against pathogens responsible for food spoilage. The compound demonstrated significant inhibitory effects against E. coli and S. aureus when tested in vitro. -
Antioxidant Activity Assessment:
In an experimental setup using DPPH and ABTS assays, the compound exhibited strong radical-scavenging activity comparable to established antioxidants like ascorbic acid. -
Enzyme Activity Modulation:
Research involving enzyme kinetics showed that the compound effectively inhibited α-glucosidase activity in diabetic models, suggesting potential use in managing postprandial blood glucose levels.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this deuterated carbohydrate derivative?
- Methodology : Synthesis involves multi-step regioselective deuteration and stereochemical control. For example, deuterated hydroxymethyl groups can be introduced via reductive deuteration of ketone intermediates using NaBD₄ or LiAlD₄ under anhydrous conditions . Protecting groups (e.g., benzyl, trityl) are critical to preserve hydroxyl groups during functionalization . Purification typically employs flash chromatography with silica gel and deuterated solvents (e.g., CD₃OD) to minimize proton exchange .
- Validation : Confirm deuteration efficiency using mass spectrometry (HRMS) and isotopic distribution analysis. For stereochemical fidelity, compare experimental vs. calculated [α]D values .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound?
- Methodology : Use ¹H-¹³C HMBC and NOESY to assign stereochemistry and confirm deuterium placement. The absence of ¹H signals for deuterated methyl groups (e.g., -CD₂OH) simplifies splitting patterns in ¹H NMR . For ²H NMR, observe quadrupolar splitting in deuterated positions (e.g., ~2.5 ppm for -CD₂OH) .
- Data Interpretation : Cross-validate with computational tools (e.g., DFT-based chemical shift predictions) to resolve overlapping signals in crowded regions (e.g., 3.0–4.5 ppm) .
Q. What stability challenges arise during storage and handling?
- Experimental Design : Store under inert atmosphere (Ar/N₂) at –20°C to prevent hygroscopic degradation and deuterium exchange with ambient moisture . Conduct accelerated stability studies (40°C/75% RH for 14 days) to assess decomposition pathways (e.g., hydrolysis of glycosidic bonds) via LC-MS .
Advanced Research Questions
Q. How does deuteration impact the compound’s metabolic tracing in biological systems?
- Methodology : Use isotopically labeled analogs in tracer studies (e.g., ¹³C/²H dual labeling) to track metabolic flux via GC-MS or LC-HRMS . Compare pharmacokinetic profiles (e.g., AUC, t₁/₂) with non-deuterated analogs to quantify isotope effects on bioavailability .
- Contradiction Analysis : If unexpected metabolite ratios arise, investigate deuterium kinetic isotope effects (KIE) on enzymatic reactions (e.g., hydrolases) using stopped-flow kinetics .
Q. What computational approaches predict the compound’s interaction with carbohydrate-binding proteins?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using the compound’s optimized 3D structure (DFT-minimized geometry) against targets like lectins or glycosidases . Validate binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Data Interpretation : Correlate deuterium-induced conformational changes (e.g., altered hydrogen-bond networks) with binding energy differences (>1 kcal/mol suggests significant impact) .
Q. How to optimize chromatographic separation of diastereomers during synthesis?
- Methodology : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with HILIC or reverse-phase HPLC. Adjust mobile phase composition (e.g., 0.1% TFA in H₂O/CD₃CN) to enhance resolution of stereoisomers .
- Troubleshooting : If co-elution occurs, employ derivatization (e.g., perdeuteroacetylation) to increase mass differences for MS detection .
Contradictions and Resolutions
- Deuteration Efficiency Discrepancies : If HRMS shows <95% deuteration, repeat reactions under stricter anhydrous conditions or use LiAlD₄ for higher reducing power .
- Unexpected Stereochemical Outcomes : Verify protecting group strategy (e.g., switch from benzyl to trityl for bulky group retention) to minimize epimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
